![molecular formula C19H20N2O3 B5538987 N-[4-(acetylamino)phenyl]-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5538987.png)

N-[4-(acetylamino)phenyl]-3-[(2-methyl-2-propen-1-yl)oxy]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to N-[4-(Acetylamino)phenyl]-3-[(2-methyl-2-propen-1-yl)oxy]benzamide often involves complex chemical processes. For instance, the design and synthesis of orally active histone deacetylase inhibitors showcase a method where specific inhibitors are developed to target cancer cells by blocking proliferation and inducing apoptosis, highlighting a sophisticated approach to synthesizing biologically active compounds (Zhou et al., 2008).

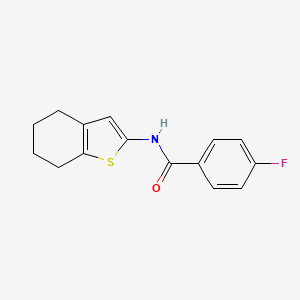

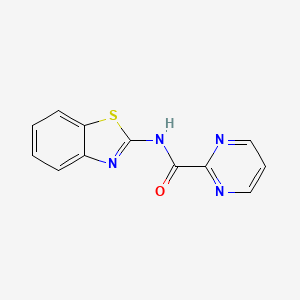

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the interactions and functionality of a compound. For example, the crystal structures of related benzamide compounds reveal insights into their molecular geometry, supramolecular aggregation, and intermolecular interactions, including hydrogen bonding and π–π interactions, which are fundamental for predicting the behavior of chemical compounds (Kranjc et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving N-[4-(Acetylamino)phenyl]-3-[(2-methyl-2-propen-1-yl)oxy]benzamide derivatives can lead to the formation of novel compounds with potential biological activities. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives demonstrates the creation of potent inhibitors, highlighting the compound's reactivity and potential for generating bioactive molecules (Sugimoto et al., 1990).

Physical Properties Analysis

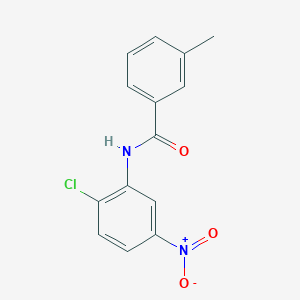

Physical properties, such as solubility, melting point, and crystal structure, play a significant role in the application and handling of chemical compounds. Studies on similar benzamide derivatives, employing techniques like X-ray diffraction, provide valuable data on crystallography, helping to understand the compound's stability, solubility, and crystalline form (Demir et al., 2015).

Chemical Properties Analysis

The chemical properties of N-[4-(Acetylamino)phenyl]-3-[(2-methyl-2-propen-1-yl)oxy]benzamide derivatives, including reactivity, stability, and interaction with other molecules, are essential for their application in various fields. For example, the synthesis and biological activity studies of benzamide derivatives provide insights into their reactivity and potential as antimicrobial agents, illustrating the compound's chemical versatility and application potential (Sharma et al., 2011).

Wissenschaftliche Forschungsanwendungen

Cancer Research Applications

N-[4-(acetylamino)phenyl]-3-[(2-methyl-2-propen-1-yl)oxy]benzamide and its derivatives have been explored for their potential in cancer treatment. These compounds have shown promise as histone deacetylase (HDAC) inhibitors, a class of compounds that can modulate gene expression and have therapeutic potential in cancer treatment. For instance, studies have demonstrated that certain benzamide derivatives selectively inhibit HDACs, leading to cancer cell cycle arrest and apoptosis in vitro and significant antitumor activity in vivo (Zhou et al., 2008). This suggests their potential utility in developing novel anticancer therapies.

Modulation of Enzymatic Activity

Research has also focused on the ability of benzamide derivatives to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease. A study synthesized a series of benzamide derivatives and evaluated them for their anti-AChE activity, discovering compounds with significant activity that could serve as leads for developing new therapeutic agents (Sugimoto et al., 1990).

Eigenschaften

IUPAC Name |

N-(4-acetamidophenyl)-3-(2-methylprop-2-enoxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-13(2)12-24-18-6-4-5-15(11-18)19(23)21-17-9-7-16(8-10-17)20-14(3)22/h4-11H,1,12H2,2-3H3,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPPVNKKUMAHNEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetamidophenyl)-3-(2-methylprop-2-enoxy)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}methyl)acetamide](/img/structure/B5538904.png)

![3-isopropyl-7-(2-methylpyrido[2,3-d]pyrimidin-4-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B5538905.png)

![5-[(anilinocarbonyl)amino]-1,2,3-thiadiazole-4-carboxylic acid](/img/structure/B5538910.png)

![2-(2-hydroxyethyl)-9-(4-methoxy-2,5-dimethylbenzyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538916.png)

![2-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-8-ylcarbonyl]-3,5,7-trimethyl-1H-indole hydrochloride](/img/structure/B5538920.png)

![4-{[3-(3-ethylphenoxy)-1-azetidinyl]carbonyl}-2-propyl-1,3-thiazole](/img/structure/B5538949.png)

![1-(5-{1-[5-(methoxymethyl)-2-furoyl]piperidin-3-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5538966.png)

![2-{1-[2-(ethylthio)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5538975.png)

![N-(2,5-dimethylphenyl)-2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5538979.png)

![(4aR*,7aS*)-1-butyryl-4-[(5-ethyl-2-thienyl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5538996.png)

![methyl 2-[(4-morpholinylcarbonothioyl)amino]benzoate](/img/structure/B5539005.png)